molecular formula C10H7NO2 B14479191 3-Anilinocyclobut-3-ene-1,2-dione CAS No. 65842-68-4

3-Anilinocyclobut-3-ene-1,2-dione

Cat. No.: B14479191
CAS No.: 65842-68-4
M. Wt: 173.17 g/mol
InChI Key: QRPXTXRYGMLLAZ-UHFFFAOYSA-N
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Description

3-Anilinocyclobut-3-ene-1,2-dione is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of cyclobut-3-ene-1,2-dione (squarate) derivatives. Compounds within this class have been identified as promising scaffolds in the development of novel therapeutic agents. Research indicates that cyclobut-3-ene-1,2-dione derivatives demonstrate potent kinase inhibitor activity . This mechanism makes them valuable for investigating a wide range of disease pathways, including those in oncology, metabolic disorders, and central nervous system conditions. Specifically, these derivatives are studied for their potential utility in treating cancer, hypertension, diabetes, glaucoma, and bacterial infections . The anilino substitution pattern on the cyclobutenedione ring system is a key structural feature that contributes to the biological activity and binding affinity of these molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

65842-68-4

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-anilinocyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H7NO2/c12-9-6-8(10(9)13)11-7-4-2-1-3-5-7/h1-6,11H

InChI Key

QRPXTXRYGMLLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilinocyclobut-3-ene-1,2-dione typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of aniline with maleic anhydride, followed by cyclization to form the desired compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-Anilinocyclobut-3-ene-1,2-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Anilinocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclobutane derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Anilinocyclobut-3-ene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Anilinocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of ATP synthase or other critical enzymes in biological systems .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione 3-benzylamino, 4-ethoxy C₁₃H₁₃NO₃ 231.25 High purity (95%); potential synthetic intermediate
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione 3-(CF₃)₂C₆H₃NH, 4-ethoxy C₁₆H₁₀F₆N₂O₃ 392.25 Organocatalysis; enantioselective synthesis
3-{[(1R)-1-Phenylethyl]amino}-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione 3-(R-phenylethyl)amino, 4-pyridinylamino C₁₇H₁₅N₃O₂ 317.32 Chiral building block; stereochemical studies
3,4-Bis(2-nitrophenylamino)cyclobut-3-ene-1,2-dione 3,4-di(2-nitrophenylamino) C₁₆H₁₀N₄O₆ 354.27 High nitro-group density; potential energetic material precursor
Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione 3,4-diamino Variable (patent-dependent) Variable Treatment of chemokine-mediated diseases (e.g., inflammation)

Q & A

Q. What are the key synthetic strategies for preparing 3-anilinocyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions targeting the cyclobutenedione core. For example, reacting 3,4-diethoxy-3-cyclobutene-1,2-dione with aniline derivatives under controlled conditions (e.g., ethanol, room temperature, 24 hours) enables selective substitution of ethoxy groups with anilino moieties . Key variables include solvent polarity, temperature, and stoichiometry, which affect reaction kinetics and regioselectivity. Purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts.

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of 3-anilinocyclobut-3-ene-1,2-dione?

  • Methodological Answer :
  • IR Spectroscopy : The carbonyl stretching vibrations of the dione rings (C=O) typically appear at ~1800–1850 cm⁻¹, while N–H stretching from the anilino group is observed near 3300–3500 cm⁻¹. Disappearance of ethoxy C–O stretches (if starting from diethoxy precursors) confirms substitution .
  • NMR : 1^1H NMR shows aromatic proton signals (6.5–7.5 ppm) for the anilino group and absence of ethoxy protons. 13^{13}C NMR reveals carbonyl carbons (~190 ppm) and sp² carbons in the cyclobutene ring .

Q. What are the solubility and stability profiles of 3-anilinocyclobut-3-ene-1,2-dione under different storage conditions?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation under prolonged exposure to light or moisture, necessitating storage in airtight containers at –20°C in desiccated environments .

Advanced Research Questions

Q. How can computational methods (e.g., QCEIMS) predict the fragmentation patterns of 3-anilinocyclobut-3-ene-1,2-dione in mass spectrometry?

  • Methodological Answer : Quantum chemistry-based tools like QCEIMS simulate electron ionization (EI) mass spectra by modeling bond cleavage pathways. For cyclobutenediones, common fragments arise from sequential CO loss (e.g., m/z 82 → 54 → 26 for unsubstituted analogs). Substituted derivatives like 3-anilinocyclobutenedione may exhibit additional peaks from anilino group retention or rearrangement . Validate predictions with experimental HRMS data to refine computational parameters.

Q. What strategies resolve contradictions in reported biological activities of cyclobutenedione derivatives (e.g., receptor selectivity vs. promiscuity)?

  • Methodological Answer : Contradictions often stem from assay conditions (e.g., cell type, concentration) or structural variations. For example, 3-hydroxy-4-(3-isopropylphenoxy)cyclobutenedione shows thyroid receptor γ selectivity due to steric and electronic interactions with the binding pocket . Systematic SAR studies comparing substituent effects (e.g., alkoxy vs. amino groups) can clarify structure-activity relationships. Use competitive binding assays and molecular docking to validate hypotheses .

Q. How does the cyclobutenedione ring’s electronic structure influence its reactivity in multicomponent reactions?

  • Methodological Answer : The electron-deficient cyclobutenedione core acts as a dienophile in Diels-Alder reactions or a Michael acceptor. Frontier molecular orbital (FMO) analysis reveals low LUMO energy (~−2.5 eV), facilitating nucleophilic attack. Substituents like anilino groups modulate reactivity by altering electron density distribution—electron-withdrawing groups enhance electrophilicity, while electron-donating groups reduce it .

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